molecular formula C14H20O4 B8319036 Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate

Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate

Cat. No.: B8319036
M. Wt: 252.31 g/mol
InChI Key: MRJJGAVVMDBIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group attached to an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate typically involves the esterification of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-[4-(2-oxo-ethyl)-phenoxy]-2-methyl-propionate.

    Reduction: Formation of 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propanol.

    Substitution: Formation of various substituted phenoxy esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenoxy group can also participate in aromatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar in structure but contains a pyrrole ring.

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in structure but contains a ketone group.

Uniqueness

Ethyl 2-[4-(2-hydroxy-ethyl)-phenoxy]-2-methyl-propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropanoate

InChI

InChI=1S/C14H20O4/c1-4-17-13(16)14(2,3)18-12-7-5-11(6-8-12)9-10-15/h5-8,15H,4,9-10H2,1-3H3

InChI Key

MRJJGAVVMDBIIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-[4-(2-benzyloxyethyl)-phenoxy]-2-methylpropionate (480 mg) in ethanol (3.0ml) was added 10% palladium on activated carbon (30 mg), and the mixture was stirred for 48 hours at room temperature under a hydrogen atmosphere. The catalyst was filtered off, and the solvent of the filtrate was removed under reduced pressure. Purification of the residue by medium pressure liquid column chromatography on silica gel (eluent: hexane/diethyl ether=1/1) gave ethyl 2-[4-(2-hydroxyethyl)phenoxy]-2-methylpropionate (310 mg).
Name
ethyl 2-[4-(2-benzyloxyethyl)-phenoxy]-2-methylpropionate
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

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